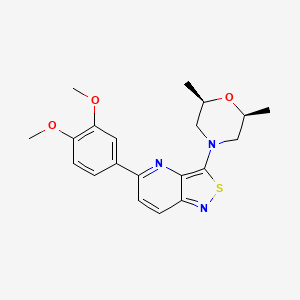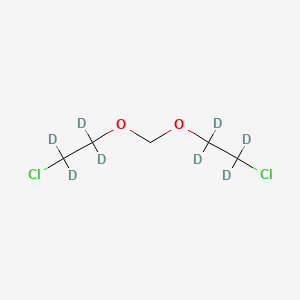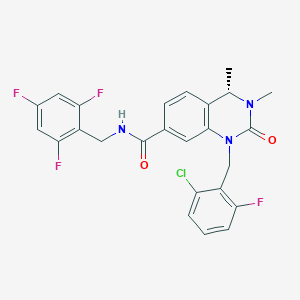
Anti-inflammatory agent 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 20 is a compound known for its potent anti-inflammatory properties It is part of a broader class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 20 typically involves a multi-step process. One common method includes the condensation of substituted aldehydes and acetophenones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as glacial acetic acid and solvents like ethanol to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 20 undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anti-inflammatory agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and as an intermediate in the synthesis of other pharmacologically active compounds
Mechanism of Action
The anti-inflammatory effects of anti-inflammatory agent 20 are primarily due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. Additionally, it may interact with other molecular targets such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further modulating the inflammatory response .
Comparison with Similar Compounds
Aspirin: Another COX inhibitor but less selective for COX-2.
Ibuprofen: Similar mechanism but different pharmacokinetic properties.
Naproxen: Longer half-life compared to anti-inflammatory agent 20
Uniqueness: this compound stands out due to its higher selectivity for COX-2, potentially leading to fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce toxicity .
Properties
Molecular Formula |
C39H66N2O8 |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C39H66N2O8/c1-33(2,3)49-32(45)41-21-29(43)40-22-30(44)47-27-14-16-36(8)25(34(27,4)5)13-18-37(9)26(36)20-24(42)31-23(12-17-38(31,37)10)39(11)19-15-28(48-39)35(6,7)46/h23-28,31,42,46H,12-22H2,1-11H3,(H,40,43)(H,41,45)/t23-,24+,25-,26+,27-,28+,31-,36-,37+,38+,39-/m0/s1 |
InChI Key |
QCIDNIHEOHAIAB-IBRXEVPMSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
